12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid

Medicinal chemistry Library synthesis SAR exploration

Eliminate the bottleneck of ester hydrolysis in SAR campaigns. This 3-carboxylic acid building block, supplied at ≥95% purity, enables direct HATU/EDCI-mediated amide coupling, accelerating library synthesis without a preliminary deprotection step. - One-step derivatization: bypass the mandatory ester hydrolysis required by the methyl ester analog. - Competitive multi-vendor sourcing: stocked by six independent suppliers, with prices ranging from ~€411/g to ¥2,227/g for research-scale quantities. - Favorable physicochemical profile: logP ~1.8-2.2, TPSA ~70-72 Ų, and a single HBD support oral bioavailability and potential CNS penetration.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
CAS No. 108561-87-1
Cat. No. B034704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid
CAS108561-87-1
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESC1CCC2=NC3=C(C=CC(=C3)C(=O)O)C(=O)N2CC1
InChIInChI=1S/C14H14N2O3/c17-13-10-6-5-9(14(18)19)8-11(10)15-12-4-2-1-3-7-16(12)13/h5-6,8H,1-4,7H2,(H,18,19)
InChIKeyQBMVXMQGHLNPHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Class and Sourcing Profile


12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid (CAS 108561-87-1) is a fused heterocyclic small molecule combining an azepine ring and a quinazoline core with a carboxylic acid substituent at the 3-position and a ketone at the 12-position [1]. It belongs to the azepino[2,1-b]quinazoline class, a scaffold derived structurally from the natural alkaloid vasicine and explored for acetylcholinesterase inhibition, bronchodilator activity, and PI3K/Akt pathway modulation [2][3]. This specific compound is supplied as a research-grade building block (typically ≥95% purity) by multiple vendors including Enamine (catalog EN300-00873), CymitQuimica, Aladdin, and BOC Sciences, and is cataloged under PubChem CID 2394058 [4].

Why Generic Substitution Is Not Advisable


Substituting 12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid with a closely related azepinoquinazoline analog introduces functionally consequential changes that undermine experimental reproducibility. The 3-carboxylic acid handle is the defining synthetic entry point for amide coupling, esterification, and hydrazide formation, enabling systematic SAR exploration; analogs such as RLX (lacking any 3-substituent) or the 3-carboxylate methyl ester (CAS 885458-92-4) offer different reactivity and physicochemical profiles that preclude direct interchangeability [1]. Even small substituent changes at the 3-position produce measurable differences in logP (target acid: XLogP3 1.2 [2] vs. methyl ester: logP ~2.12 ), hydrogen bonding capacity (1 HBD vs. 0 HBD for the methyl ester), and topological polar surface area, each of which influences solubility, permeability, and target engagement in biological assays [3].

Product-Specific Differentiation Evidence


Carboxylic Acid Handle Enables Direct Derivatization

The target compound bears a free carboxylic acid at the quinazoline 3-position, enabling direct amide coupling with amines or esterification with alcohols without requiring a hydrolysis deprotection step. In contrast, RLX (7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one) has no substituent at this position, and CI-1002 (1,3-dichloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline) bears only chloro substituents, neither of which provides a conjugation-competent handle [1][2]. The methyl ester analog (CAS 885458-92-4) requires saponification before amide formation, adding a synthetic step with attendant yield loss .

Medicinal chemistry Library synthesis SAR exploration

Physicochemical Profile vs. Methyl Ester and RLX

The target compound has a computed XLogP3 of 1.2 (PubChem) [1] and an experimentally derived logP of 2.187 (Chembase) [2], with 1 hydrogen bond donor and a topological polar surface area of 70–72 Ų . The methyl ester analog (CAS 885458-92-4) is more lipophilic (logP ~2.12 by computation ) and has 0 HBD, which alters solubility and permeability profiles. RLX (MW 214.26, formula C₁₃H₁₄N₂O) lacks both the carboxylic acid and the associated HBD, shifting its physicochemical space toward higher membrane permeability but reduced aqueous solubility . These differences are material when selecting a scaffold for CNS vs. peripheral target programs.

ADME prediction Physicochemical profiling Lead optimization

Multi-Vendor Purity Benchmarking

Multiple independent vendors supply this compound with a minimum purity specification of 95% (Enamine EN300-00873, CymitQuimica 3D-IEA56187, BOC Sciences, AKSci 8752CG) . Aladdin offers a 98% purity grade , and Bidepharm supplies at 97% purity . This multi-vendor availability with documented purity provides procurement redundancy that is not available for more exotic, single-source azepinoquinazoline analogs such as the 3-carbohydrazide derivative (CAS 730950-27-3) which has fewer suppliers .

Procurement Quality assurance Vendor comparison

Scaffold Distinctiveness in Bioactive Chemical Space

Literature-characterized azepinoquinazolines with reported bioactivity fall into distinct substitution patterns: RLX (12-one, no 3-substituent) is a bronchodilator and PI3K/Akt pathway inhibitor [1]; CI-1002 (1,3-dichloro) is a dual AChE inhibitor/muscarinic antagonist with potency similar to tacrine [2]; and 1-chloro-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline exhibits AChE IC₅₀ of 1.7 µM (human RBC) and 4.75 µM (rat brain) [3]. None of these bear a carboxylic acid at the 3-position, meaning the target compound occupies a distinct and unexplored chemical space within this pharmacophore family. This scaffold exclusivity is valuable for hit-finding campaigns seeking novel IP position or differential selectivity profiles [4].

Scaffold hopping Chemical biology Target identification

Recommended Research Application Scenarios


Focused Amide Library Synthesis

The free carboxylic acid handle at the 3-position of the quinazoline ring directly enables HATU- or EDCI-mediated amide coupling with diverse amine building blocks, generating focused libraries for SAR exploration without requiring a preliminary ester hydrolysis step that is mandatory for the methyl ester analog . This one-step derivatization advantage is absent from RLX and CI-1002, which lack a conjugation-competent substituent at this position [1]. Researchers can systematically vary the amide substituent while keeping the 12-oxoazepinoquinazoline core constant, enabling rapid structure–activity relationship mapping across biological targets.

Physicochemical Property-Driven Lead Optimization

With a measured logP of 1.8–2.2, one hydrogen bond donor, and a TPSA of 70–72 Ų, this compound occupies a favorable position within orally bioavailable chemical space [2]. For programs targeting CNS penetration, the scaffold's moderate lipophilicity and single HBD may provide a better starting point than the more lipophilic methyl ester (logP ~2.12, 0 HBD) or the less polar RLX scaffold (estimated TPSA ~33 Ų) . Medicinal chemists can use these differentiated physicochemical properties to select the most appropriate scaffold for the intended target product profile before committing to synthesis.

Novel Chemical Probe Development

Because no azepinoquinazoline bearing a 3-carboxylic acid has been characterized in the peer-reviewed bioactivity literature—unlike the well-studied 12-one (RLX), 1,3-dichloro (CI-1002), and 1-chloro analogs—this compound represents a genuine opportunity for probe discovery in unexplored chemical space [3]. Academic screening centers and biotech hit-finding groups can deploy this scaffold in phenotypic or target-based screens with the reasonable expectation that any confirmed hits will occupy novel IP territory with respect to the azepinoquinazoline pharmacophore family, enhancing potential for patent protection and translational development.

Multi-Vendor Procurement for Scale-Up

Unlike the 3-carbohydrazide derivative (CAS 730950-27-3) which is limited to 2–3 suppliers, the target compound is stocked by at least six independent vendors (Enamine, CymitQuimica, Aladdin, Bidepharm, BOC Sciences, AKSci) with documented purity ranging from 95% to 98% . This competitive sourcing landscape enables buyers to negotiate on price, lead time, and purity grade. The observed price range of approximately €411/g (CymitQuimica, 95%) to ¥2,227–3,254/g (Aladdin/Bidepharm, 97–98%) provides procurement teams with actionable benchmarks for cost-optimized acquisition at research scale, with clear pathways to bulk pricing for programs advancing beyond hit-to-lead.

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